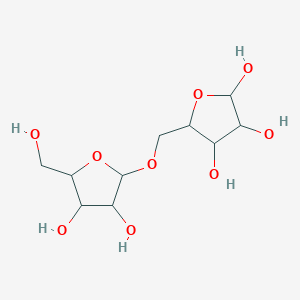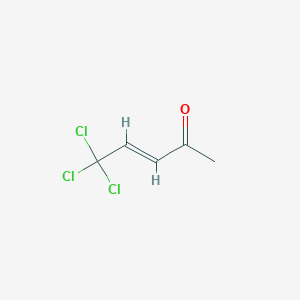
Arabinobiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinobiose is a disaccharide composed of two arabinose molecules It is a type of oligosaccharide that can be found in various plant materials, particularly in the hemicellulose component of plant cell walls
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arabinobiose can be synthesized through the enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme arabinanase, particularly from the glycoside hydrolase family GH93, is used to hydrolyze the α-1,5 bonds between arabinose residues in arabinan . The reaction typically occurs under optimal conditions of pH 4.0 to 6.5 and a temperature of around 70°C .
Industrial Production Methods
Industrial production of this compound often involves the use of robust enzymes that can perform efficiently under the conditions used in industrial processes. For example, the enzyme from the thermophilic fungus Thermothielavioides terrestris has been heterologously expressed in Aspergillus nidulans and used for the production of this compound from sugar beet arabinan .
Analyse Des Réactions Chimiques
Types of Reactions
Arabinobiose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired derivative.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various this compound derivatives
Applications De Recherche Scientifique
Arabinobiose has numerous applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of glycoside hydrolases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mécanisme D'action
Arabinobiose exerts its effects primarily through its interaction with enzymes and microbial communities. In the gut, this compound is fermented by beneficial bacteria, producing short-chain fatty acids that promote gut health. The molecular targets include various glycoside hydrolases that break down this compound into its constituent arabinose molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xylobiose: A disaccharide composed of two xylose molecules.
Cellobiose: A disaccharide composed of two glucose molecules.
Maltose: A disaccharide composed of two glucose molecules.
Uniqueness
Arabinobiose is unique due to its specific composition of arabinose molecules and its presence in plant hemicellulose. Unlike other disaccharides, this compound has specific applications in prebiotic research and plant cell wall studies, making it a valuable compound in both scientific and industrial contexts .
Propriétés
IUPAC Name |
5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDMAIZTZRPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)



![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)


![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)


